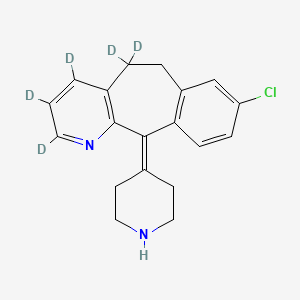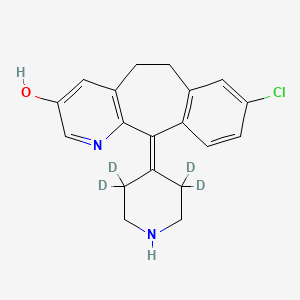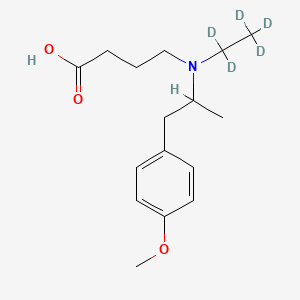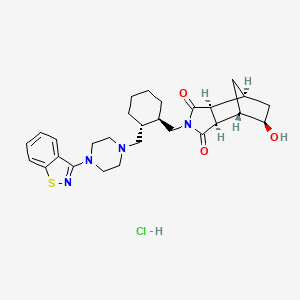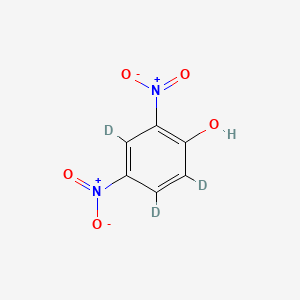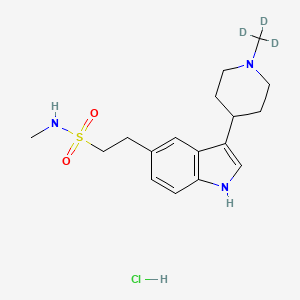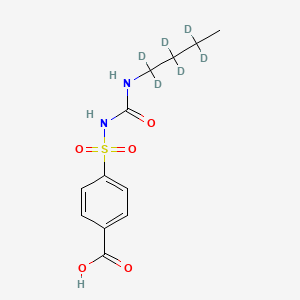
4-Carboxy Tolbutamide-d9
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Pathway Analysis
4-Carboxy Tolbutamide, a metabolite of Tolbutamide, is integral to understanding the metabolic pathways in diabetic treatments. Uehara et al. (2021) found that in humanized-liver mice, substantial 4-carboxytolbutamide production occurs, revealing insights into the successive oxidative metabolism of Tolbutamide, a crucial anti-diabetic drug (Uehara et al., 2021).
Enzyme Activity Evaluation
The study of 4-Carboxy Tolbutamide is also used in the evaluation of enzyme activities. For example, Lee et al. (2005) and Jetter et al. (2004) discussed how Tolbutamide metabolism to its metabolites, including 4-Carboxy Tolbutamide, can serve as a measure for CYP2C9 enzyme activity, thus helping in understanding individual differences in drug metabolism (Lee et al., 2005); (Jetter et al., 2004).
Pharmacokinetic Studies
Pharmacokinetic studies of Tolbutamide also involve the analysis of its metabolites like 4-Carboxy Tolbutamide. St-Hilaire & Bélandger (1989) developed methods for simultaneous quantitation of Tolbutamide and its metabolites in serum or plasma, aiding in pharmacokinetic studies (St-Hilaire & Bélandger, 1989).
Enzymatic Inhibition Studies
Inhibition studies of certain enzymes also employ 4-Carboxy Tolbutamide. Back & Tjia (1985) used Tolbutamide in their study to examine the effects of various compounds on hepatic metabolism, emphasizing the role of 4-Carboxy Tolbutamide in understanding enzyme inhibition mechanisms (Back & Tjia, 1985).
Genetic Polymorphism Studies
The role of 4-Carboxy Tolbutamide extends to genetic polymorphism studies. Shon et al. (2002) investigated how genetic polymorphisms affect the disposition of Tolbutamide and its metabolites, including 4-Carboxy Tolbutamide, in different populations, contributing to personalized medicine approaches (Shon et al., 2002).
Propiedades
IUPAC Name |
4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVATDSSHTCOS-KMQVRKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy Tolbutamide-d9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





